N-({N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide
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Overview
Description
N-({N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a brominated phenol, and a hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with thiophene-2-carboxylic acid. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazinecarbonyl group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore these potential therapeutic applications .
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
- N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
- N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide
Uniqueness
What sets N-({N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide apart from similar compounds is its unique combination of a thiophene ring and a brominated phenol. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions and reactivity.
Properties
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3S/c15-10-3-4-11(19)9(6-10)7-17-18-13(20)8-16-14(21)12-2-1-5-22-12/h1-7,19H,8H2,(H,16,21)(H,18,20)/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQBTXVWSVGLGN-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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